N-(2-methyl-1,3-dioxoisoindolin-4-yl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-9H-xanthene-9-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a xanthene core linked to a phthalimide moiety, which contributes to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1,3-dioxoisoindolin-4-yl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-1,3-dioxoisoindoline-4-carboxylic acid with 9H-xanthene-9-carboxylic acid in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane under inert atmosphere conditions to prevent moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and stringent control of reaction parameters is crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phthalimide moiety, where nucleophiles like amines or thiols replace the leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phthalimides.
Scientific Research Applications
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-9H-xanthene-9-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe due to its xanthene core, which exhibits strong fluorescence properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore structure.
Mechanism of Action
The mechanism of action of N-(2-methyl-1,3-dioxoisoindolin-4-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The xanthene core can intercalate with DNA, disrupting its function and leading to potential anti-cancer effects. Additionally, the compound may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide
- N-(2-methyl-1,3-dioxoisoindolin-4-yl)pentanamide
- N-(2-methyl-1,3-dioxoisoindolin-4-yl)cyclohexanecarboxamide
Uniqueness
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-9H-xanthene-9-carboxamide is unique due to its xanthene core, which imparts strong fluorescence properties, making it valuable as a fluorescent probe. Its structural complexity also allows for diverse chemical modifications, enhancing its versatility in various applications.
Properties
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-4-yl)-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O4/c1-25-22(27)15-9-6-10-16(20(15)23(25)28)24-21(26)19-13-7-2-4-11-17(13)29-18-12-5-3-8-14(18)19/h2-12,19H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGNAPAROMUYPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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